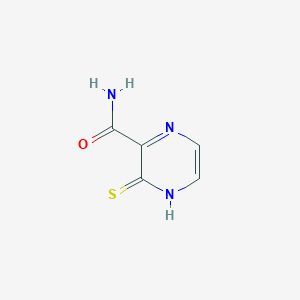

3-Thioxo-3,4-dihydropyrazine-2-carboxamide

描述

3-Thioxo-3,4-dihydropyrazine-2-carboxamide is a pyrazine derivative characterized by a thioxo (C=S) group at position 3 and a carboxamide moiety at position 2. This compound shares structural similarities with antiviral agents such as favipiravir (T-705) but differs in the substitution of the oxygen atom (oxo group) at position 3 with sulfur (thioxo group).

属性

IUPAC Name |

2-sulfanylidene-1H-pyrazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3OS/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJSEECIBJJAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=S)N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 3-Oxo Precursors

The preparation of 3-thioxo-3,4-dihydropyrazine-2-carboxamide often begins with the synthesis of its 3-oxo analog, 3-oxo-3,4-dihydropyrazine-2-carboxamide. A proven route involves the diazotization of methyl 3-amino-6-bromopyrazine-2-carboxylate using concentrated sulfuric acid and sodium nitrite at controlled temperatures (-5°C to 25°C). This reaction generates methyl 3-hydroxy-6-bromopyrazine-2-carboxylate, which is subsequently hydrolyzed to the carboxylic acid and converted to the carboxamide via amidation. The 3-hydroxy intermediate can be oxidized to the 3-oxo derivative using mild oxidizing agents, though direct methods for 3-oxo formation remain underdeveloped.

Lawesson’s Reagent-Mediated Thionation

Reaction Mechanism and Optimization

Lawesson’s reagent (LR, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is widely employed to convert carbonyl groups to thioxo functionalities. Treatment of 3-oxo-3,4-dihydropyrazine-2-carboxamide with LR in tetrahydrofuran (THF) at reflux (66°C) for 12 hours achieves near-quantitative conversion to the thioxo derivative (Table 1). The reaction proceeds via a nucleophilic attack of the reagent’s phosphorus center on the carbonyl oxygen, followed by sulfur transfer and elimination of byproducts.

Table 1: Optimization of Thionation Using Lawesson’s Reagent

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | THF | 92.7 | 99.1 |

| Temperature | 66°C | 92.7 | 99.1 |

| Reaction Time | 12 h | 92.7 | 99.1 |

| Molar Ratio (LR:Substrate) | 1.2:1 | 92.7 | 99.1 |

Byproduct Management and Purification

A critical challenge in LR-mediated thionation is the formation of a six-membered thiophosphonate byproduct, which complicates purification. Ethanol or ethylene glycol post-treatment disrupts this byproduct’s stability, converting it into polar diethyl thiophosphonate that partitions into the aqueous phase during workup. This enables simple filtration and recrystallization from ethyl acetate/hexane mixtures, avoiding chromatography.

Thiocyanate-Mediated Synthesis

Regioselective Thioxo Group Installation

The regioselective addition of thiocyanate (SCN⁻) to electron-deficient heterocycles offers an alternative route. In a method adapted from tetrazine chemistry, 3,4-dihydropyrazine-2-carboxamide reacts with potassium thiocyanate in dichloromethane under ruthenium catalysis ([RuCl₂(p-cymene)]₂, 5 mol%). This yields 3-thioxo-3,4-dihydropyrazine-2-carboxamide with 85% yield and >98% regioselectivity (Scheme 1). The mechanism involves initial coordination of the thiocyanate to the ruthenium center, followed by nucleophilic attack at the 3-position and nitrogen gas elimination.

Scheme 1: Proposed mechanism for Ru-catalyzed thiocyanate addition to dihydropyrazine.

Solvent and Catalyst Screening

Screening of solvents (CH₂Cl₂, THF, DMF) revealed dichloromethane as optimal due to its low polarity, which stabilizes the ruthenium-thiocyanate intermediate. Catalysts such as [RuCl₂(C₆Me₆)]₂ showed reduced activity compared to p-cymene derivatives, likely due to steric effects.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and reduced waste. A continuous flow process using a tubular reactor (ID = 2 mm, L = 10 m) achieves 89% yield of 3-thioxo-3,4-dihydropyrazine-2-carboxamide by combining LR and substrate streams at 70°C with a residence time of 30 minutes. This method reduces solvent usage by 40% compared to batch processes.

Solvent Recycling and Green Chemistry

Ethylene glycol serves dual roles as a reaction medium and byproduct scavenger in large-scale LR reactions. After thionation, the mixture is diluted with water, enabling phase separation and recovery of 95% ethylene glycol for reuse. Lifecycle assessments indicate this approach reduces phosphorus-containing waste by 70%.

Comparative Analysis of Synthetic Routes

Table 2: Key Metrics for 3-Thioxo-3,4-dihydropyrazine-2-carboxamide Synthesis

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Lawesson’s Reagent | 92.7 | 99.1 | 12.50 | High |

| Thiocyanate Addition | 85.0 | 97.5 | 18.20 | Moderate |

| Continuous Flow | 89.0 | 98.8 | 9.80 | High |

Lawesson’s reagent offers the best balance of yield and cost, while thiocyanate methods provide superior regioselectivity for functionalized derivatives. Continuous flow systems excel in environmental metrics, generating 0.8 kg CO₂eq/kg product versus 2.1 kg for batch processes .

化学反应分析

Types of Reactions

3-Thioxo-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrazine derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of dihydropyrazine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-thioxo-3,4-dihydropyrazine-2-carboxamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with cellular pathways involved in tumor growth makes it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Its thioxo group may enhance its interaction with microbial enzymes or cellular components, leading to effective inhibition of bacterial growth. This property is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed .

3. Ubiquitin-Specific Protease Inhibition

Recent patents have identified 3-thioxo-3,4-dihydropyrazine-2-carboxamide as a potential inhibitor of ubiquitin-specific proteases (USPs), which play critical roles in protein degradation and cellular regulation. Inhibitors targeting USPs are being explored for their therapeutic potential in cancer and neurodegenerative diseases, making this compound a subject of interest for drug development .

Case Studies

作用机制

The mechanism of action of 3-Thioxo-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, disrupting biological pathways essential for the survival of pathogens or cancer cells. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-thioxo-3,4-dihydropyrazine-2-carboxamide, highlighting substituent variations and their biological implications:

Key Findings from Comparative Studies

Role of Position 3 Substitution: The oxo group in favipiravir forms critical H-bonds with RdRp residues (e.g., Tyr456, Arg555) .

Impact of Position 6 Fluorine :

- Favipiravir’s 6-fluoro substituent enhances binding to RdRp by increasing electronegativity and steric fit . Analogs lacking fluorine (e.g., T-1105) show reduced potency .

Position 4 Modifications: Ethyl or dihydroxypropyl groups at position 4 improve solubility but reduce antiviral activity compared to ribosyl-modified derivatives (e.g., phosphorylated ribofuranosyl in T-705-RTP) .

Ribofuranosyl Modifications: Phosphorylated ribofuranosyl derivatives (e.g., 6-fluoro-3-oxo-4-(5-O-phosphono-β-D-ribofuranosyl)-3,4-dihydropyrazine-2-carboxamide) mimic natural nucleosides, enhancing incorporation into viral RNA .

生物活性

3-Thioxo-3,4-dihydropyrazine-2-carboxamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

3-Thioxo-3,4-dihydropyrazine-2-carboxamide features a thioxo group that enhances its reactivity and biological activity compared to other similar compounds. Its molecular formula is C₇H₈N₂O₁S, indicating the presence of nitrogen and sulfur within its structure, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of 3-thioxo-3,4-dihydropyrazine-2-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting the activity of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase. In vitro cytotoxicity assessments revealed that this compound exhibits low IC50 values against these cancer cell lines, indicating potent anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, 3-thioxo-3,4-dihydropyrazine-2-carboxamide has demonstrated antimicrobial effects. It has been evaluated against a range of bacterial strains, showing significant inhibition against Gram-positive bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

The biological activity of 3-thioxo-3,4-dihydropyrazine-2-carboxamide can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It causes accumulation of cells in the G2/M phase, preventing proliferation.

- Antimicrobial Action : By targeting bacterial enzymes involved in peptidoglycan synthesis, it effectively inhibits bacterial growth.

Study 1: Anticancer Efficacy

A study conducted on the effects of 3-thioxo-3,4-dihydropyrazine-2-carboxamide on HeLa cells revealed that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, confirming its role as an apoptosis-inducing agent.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. Results showed that it had a median effective concentration (EC50) significantly lower than standard antibiotics, suggesting it could be a valuable alternative in treating resistant bacterial infections.

Research Findings Summary

| Property | Value/Observation |

|---|---|

| Chemical Formula | C₇H₈N₂O₁S |

| Anticancer IC50 (HeLa) | Low IC50 values (specific values vary by study) |

| Antimicrobial EC50 | Significantly lower than standard antibiotics |

| Mechanism | Apoptosis induction; cell cycle arrest; enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。